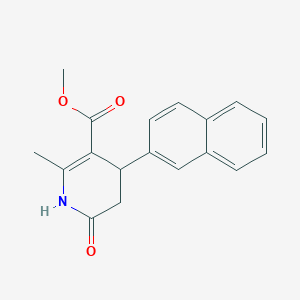![molecular formula C20H16ClN3O2 B3863334 N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide](/img/structure/B3863334.png)
N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide
Descripción general
Descripción
N-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide, also known as CB-PIC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Additionally, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Moreover, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has been reported to activate the Nrf2 pathway, which is responsible for cellular antioxidant defense.
Biochemical and Physiological Effects
N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has been shown to have various biochemical and physiological effects, depending on the disease model studied. In cancer cells, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has been reported to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. Additionally, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has been shown to inhibit cancer cell migration and invasion by modulating the expression of genes involved in these processes. In diabetic models, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has been reported to improve glucose metabolism and insulin sensitivity by regulating the expression of genes involved in these processes. Moreover, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has been shown to reduce oxidative stress and inflammation in Alzheimer's disease models by modulating the expression of various genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has several advantages for lab experiments, including its high purity, stability, and low toxicity. Moreover, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide is soluble in various solvents, making it easy to use in various experiments. However, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has some limitations, including its high cost and limited availability. Additionally, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has several potential future directions for research. Firstly, more studies are needed to elucidate the mechanism of action of N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide in various disease models. Secondly, more studies are needed to investigate the safety and efficacy of N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide in humans. Thirdly, more studies are needed to explore the potential of N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide as a therapeutic agent in other disease models, such as cardiovascular disease and inflammatory diseases. Fourthly, more studies are needed to investigate the potential of N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide as a drug delivery system for other therapeutic agents. Finally, more studies are needed to investigate the potential of N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide as a diagnostic tool for various diseases.
Conclusion
In conclusion, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has been shown to exhibit anticancer, antidiabetic, and neuroprotective effects, among others. N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, more studies are needed to elucidate the mechanism of action of N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide in various disease models and to investigate its safety and efficacy in humans. Overall, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has the potential to be a valuable therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Several studies have shown that N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide exhibits anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has been reported to have antidiabetic effects by regulating glucose metabolism and improving insulin sensitivity. Moreover, N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide has been shown to have neuroprotective effects in Alzheimer's disease models by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-18-6-2-1-5-16(18)14-26-17-10-8-15(9-11-17)13-23-24-20(25)19-7-3-4-12-22-19/h1-13H,14H2,(H,24,25)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYRYULKWJHXMT-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



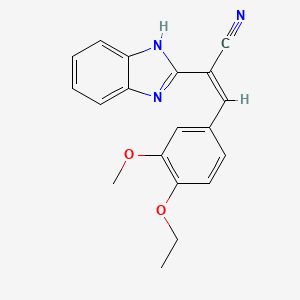
![2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole](/img/structure/B3863259.png)
![(2,4-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3863264.png)
![2-(3-chlorophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B3863281.png)

![2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B3863301.png)
![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3863303.png)
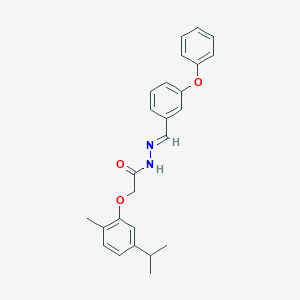
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3863310.png)

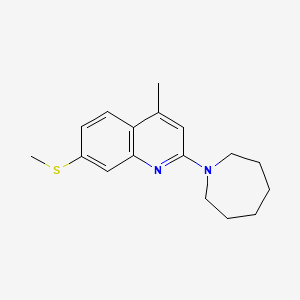
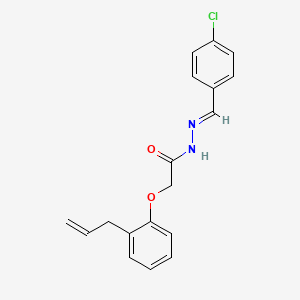
![ethyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3863344.png)
